HIF-1 Inhibition: Sibiriquinone A vs. Cryptotanshinone and Dihydrotanshinone I in AGS Gastric Cancer Cells
In a direct head-to-head comparative study of 12 abietane-type diterpenes isolated from Salvia miltiorrhiza, Sibiriquinone A demonstrated the most potent inhibition of hypoxia-induced HIF-1 luciferase reporter expression among all tested compounds in AGS human gastric cancer cells [1]. Sibiriquinone A achieved an IC50 of 0.34 μM, which was 4.6-fold more potent than cryptotanshinone (IC50 = 1.58 μM) and 6.0-fold more potent than dihydrotanshinone I (IC50 = 2.05 μM), two well-characterized tanshinone reference compounds [1].
| Evidence Dimension | HIF-1 activation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.34 μM |
| Comparator Or Baseline | Cryptotanshinone: 1.58 μM; Dihydrotanshinone I: 2.05 μM; Sibiriquinone B: 3.36 μM |
| Quantified Difference | 4.6-fold more potent than cryptotanshinone; 6.0-fold more potent than dihydrotanshinone I; 9.9-fold more potent than sibiriquinone B |
| Conditions | AGS human gastric cancer cells; hypoxia-induced luciferase reporter assay; 16-hour treatment |
Why This Matters
For researchers designing HIF-1 inhibition studies in gastric cancer models, Sibiriquinone A provides substantially greater potency at lower concentrations, reducing compound consumption and minimizing potential off-target effects associated with higher dosing of less potent alternatives.
- [1] Dat NT, Jin X, Lee JH, Lee D, Hong YS, Lee K, Kim YH, Lee JJ. Abietane diterpenes from Salvia miltiorrhiza inhibit the activation of hypoxia-inducible factor-1. J Nat Prod. 2007 Jul;70(7):1093-7. View Source
